molecular formula C13H24N2O3 B2428512 Tert-butyl 2-tert-butyl-4-oxo-1,3-diazinane-1-carboxylate CAS No. 220116-69-8

Tert-butyl 2-tert-butyl-4-oxo-1,3-diazinane-1-carboxylate

Cat. No.: B2428512
CAS No.: 220116-69-8
M. Wt: 256.346
InChI Key: AIZNAHFBIATZMP-UHFFFAOYSA-N
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Description

Tert-butyl 2-tert-butyl-4-oxo-1,3-diazinane-1-carboxylate is a chemical compound with the molecular formula C13H24N2O3 and a molecular weight of 256.35 g/mol . It is a member of the diazinane family, characterized by a six-membered ring containing two nitrogen atoms. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-tert-butyl-4-oxo-1,3-diazinane-1-carboxylate typically involves the reaction of tert-butylamine with a suitable carbonyl compound under controlled conditions. One common method involves the use of tert-butyl isocyanate and a ketone in the presence of a base such as triethylamine. The reaction is carried out at room temperature, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-tert-butyl-4-oxo-1,3-diazinane-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl 2-tert-butyl-4-oxo-1,3-diazinane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 2-tert-butyl-4-oxo-1,3-diazinane-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 2-tert-butyl-4-oxo-1,3-diazinane-1-carboxylate is unique due to its specific structural features, including the presence of two tert-butyl groups and a diazinane ring. These characteristics confer distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

IUPAC Name

tert-butyl 2-tert-butyl-4-oxo-1,3-diazinane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O3/c1-12(2,3)10-14-9(16)7-8-15(10)11(17)18-13(4,5)6/h10H,7-8H2,1-6H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIZNAHFBIATZMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1NC(=O)CCN1C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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